3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a chlorophenyl group, and a naphthalen-1-ylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-chlorobenzonitrile and 2,5-dimethylpyrazole, under acidic or basic conditions.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of the pyrazolo[1,5-a]pyrimidine core with naphthalen-1-ylmethyl chloride in the presence of a base like potassium carbonate.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: The compound is used in studies related to its cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory activity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cell cycle progression and induction of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.
Indole Derivatives: Indole-based compounds exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Uniqueness
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and potential applications. The presence of the naphthalen-1-ylmethylsulfanyl group enhances its interaction with molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H20ClN3S |
---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H20ClN3S/c1-16-14-23(30-15-20-8-5-7-18-6-3-4-9-22(18)20)29-25(27-16)24(17(2)28-29)19-10-12-21(26)13-11-19/h3-14H,15H2,1-2H3 |
InChI Key |
MZQFEBIHAYEGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC4=CC=CC=C43)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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